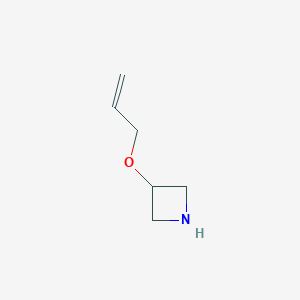
2-Bromo-1-fluoro-4-prop-2-enylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-fluoro-4-prop-2-enylbenzene is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 4-(2-bromo-1-fluoro-2-propenyl) benzene and is synthesized through a complex process.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-fluoro-4-prop-2-enylbenzene has potential applications in various scientific research fields. One of the most significant applications of this compound is in the field of organic synthesis. This compound can be used as a reagent in organic synthesis reactions to form complex organic molecules. It can also be used as a building block in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-fluoro-4-prop-2-enylbenzene is not well understood. However, it is believed that this compound acts as an electrophile and can react with nucleophiles to form covalent bonds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Bromo-1-fluoro-4-prop-2-enylbenzene are not well studied. However, it is known that this compound can cause skin irritation and can be harmful if ingested or inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-Bromo-1-fluoro-4-prop-2-enylbenzene is its potential application in organic synthesis reactions. This compound can be used as a reagent to form complex organic molecules. However, one of the major limitations of this compound is its potential toxicity, which can limit its use in certain laboratory experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Bromo-1-fluoro-4-prop-2-enylbenzene. One of the most significant directions is to study the mechanism of action of this compound and its potential applications in various fields. Further research is also needed to study the biochemical and physiological effects of this compound and to determine its potential toxicity. Additionally, future research can focus on developing safer and more efficient synthesis methods for this compound.
Synthesemethoden
The synthesis of 2-Bromo-1-fluoro-4-prop-2-enylbenzene is a complex process that involves several steps. The first step involves the reaction of 4-bromophenol with propargyl bromide in the presence of sodium hydride to form 4-bromo-2-propynylphenol. The second step involves the reaction of 4-bromo-2-propynylphenol with 1,1-difluoroethylene in the presence of a palladium catalyst to form 2-bromo-1-fluoro-4-prop-2-enylphenol. The final step involves the reaction of 2-bromo-1-fluoro-4-prop-2-enylphenol with phosphorus oxychloride to form 2-Bromo-1-fluoro-4-prop-2-enylbenzene.
Eigenschaften
IUPAC Name |
2-bromo-1-fluoro-4-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF/c1-2-3-7-4-5-9(11)8(10)6-7/h2,4-6H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRHQGFPXOKMNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=C(C=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53404261 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-chloro-5-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]phenyl]pyrrolidin-2-one](/img/structure/B2530129.png)
![(1S)-1-(5-Oxaspiro[3.4]octan-6-yl)ethanamine](/img/structure/B2530130.png)
![4-benzoyl-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2530133.png)
![Tris[4,4'-di-tert-butyl-(2,2')-bipyridine]ruthenium(II) dihexafluorophosphate](/img/structure/B2530135.png)

![N-[(1S)-1-(4-Bromophenyl)ethyl]cyclopropanamine;hydrochloride](/img/structure/B2530141.png)

![(Z)-methyl 2-(2-((3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2530144.png)

![ethyl 3-[3-(1H-imidazol-1-yl)propyl]-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2530146.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2530147.png)

